4-{(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a chromene ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The chromene moiety is known for its diverse biological activities and is a common scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid typically involves the condensation of 2-methyl-2H-chromen-3-carbaldehyde with 4-hydrazinobenzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with enzymes and receptors, modulating their activity. The hydrazone group can form covalent bonds with nucleophilic sites in proteins, leading to alterations in their function. These interactions result in the compound’s diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2H-chromen-2-one: A simpler chromene derivative with similar biological activities.
7-amino-4-methyl-2H-chromen-2-one: Known for its use as a fluorescent probe in biophysical research.
2H/4H-chromenes: A versatile class of compounds with a wide range of biological activities.
Uniqueness
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid is unique due to its specific combination of a chromene ring and a hydrazone moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C18H16N2O3/c1-12-15(10-14-4-2-3-5-17(14)23-12)11-19-20-16-8-6-13(7-9-16)18(21)22/h2-12,20H,1H3,(H,21,22)/b19-11+ |
InChI Key |
FNHWGWGRXLGPPZ-YBFXNURJSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=N/NC3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=NNC3=CC=C(C=C3)C(=O)O |
solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.